molecular formula C18H19N7O B6461244 3-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine CAS No. 2549003-71-4

3-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine

Cat. No.: B6461244
CAS No.: 2549003-71-4
M. Wt: 349.4 g/mol
InChI Key: JQIBGOYPOBSVCZ-UHFFFAOYSA-N
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Description

The compound 3-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine is a heterocyclic molecule featuring a fused triazolo-pyridazine core linked to a bicyclic octahydropyrrolo[3,4-c]pyrrole system and a pyridine ring via a carbonyl bridge. The methyl group at the triazolo-pyridazine moiety likely enhances lipophilicity, while the octahydropyrrolo-pyrrole system may contribute to conformational rigidity, influencing binding selectivity .

PubChem lists it (), but detailed pharmacological or physicochemical properties remain unreported, necessitating inferences from structurally related analogs.

Properties

IUPAC Name

[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O/c1-12-20-21-16-4-5-17(22-25(12)16)23-8-14-10-24(11-15(14)9-23)18(26)13-3-2-6-19-7-13/h2-7,14-15H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIBGOYPOBSVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents/Modifications Hypothesized Properties
Target Compound Triazolo[4,3-b]pyridazine + Pyrrolo-pyrrole 3-Methyl, pyridine-carbonyl Enhanced lipophilicity (methyl); potential CNS penetration due to bicyclic pyrrolo-pyrrole
8-(5-Bromopyrimidin-2-yl)-3,6,6-triphenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[3,4-f][1,3,5]triazaphosphinin-6-ol (5c) Triazolo-triazaphosphine Bromopyrimidine, phosphine Electron-withdrawing bromo group may reduce metabolic stability; phosphine enhances reactivity
Compound 12 () Pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine 4-Chlorophenyl, methoxyphenyl Chlorophenyl group increases hydrophobicity; methoxy improves solubility
3-(Ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-c]pyridine () Pyrazolo-triazolo-pyridine Ethylthio, alkylthio Thioether groups may enhance membrane permeability but reduce metabolic stability

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